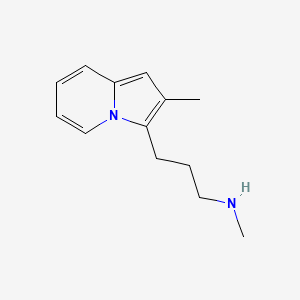![molecular formula C9H15N3O7 B14482416 2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid CAS No. 67860-14-4](/img/structure/B14482416.png)
2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrimidine ring substituted with hydroxymethyl and nitro groups, and two acetic acid moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by nitration and subsequent functional group modifications to introduce the hydroxymethyl and acetic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetic acid moieties can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products
Oxidation: Conversion to 2,2’-[5-(Carboxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid.
Reduction: Formation of 2,2’-[5-(Hydroxymethyl)-5-aminodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid.
Substitution: Various esters or amides depending on the reagents used.
Scientific Research Applications
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique functional groups.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The hydroxymethyl group may form hydrogen bonds with biological macromolecules, influencing their structure and function. The dihydropyrimidine ring can interact with nucleic acids or proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(5-Methyl-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl)diacetic acid
- 2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetic acid
Uniqueness
Compared to similar compounds, 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid is unique due to the presence of both hydroxymethyl and nitro groups on the dihydropyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
67860-14-4 |
|---|---|
Molecular Formula |
C9H15N3O7 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
2-[3-(carboxymethyl)-5-(hydroxymethyl)-5-nitro-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C9H15N3O7/c13-5-9(12(18)19)3-10(1-7(14)15)6-11(4-9)2-8(16)17/h13H,1-6H2,(H,14,15)(H,16,17) |
InChI Key |
CTMRMNKSSOXUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CN1CC(=O)O)CC(=O)O)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


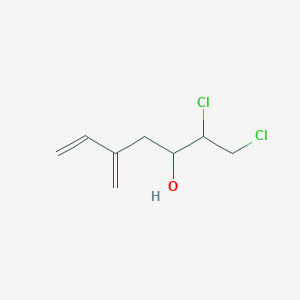
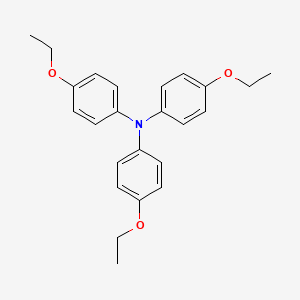

![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
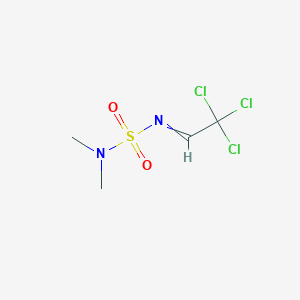
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
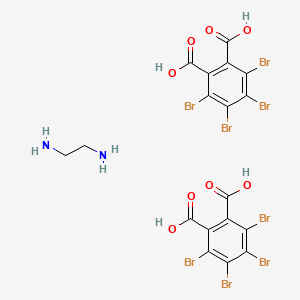
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
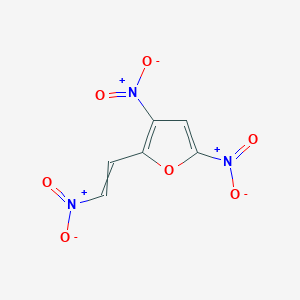
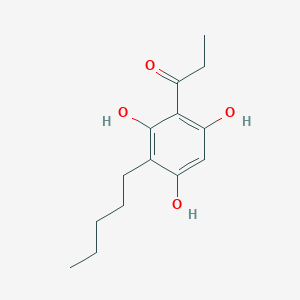

![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

